Cas no 1270122-68-3 ([2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL)
[2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL Chemical and Physical Properties
Names and Identifiers
-
- [2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL
- Benzenemethanol, 2-[(1S)-1-aminopropyl]-
- 1270122-68-3
- (S)-(2-(1-AMINOPROPYL)PHENYL)METHANOL
- Y12889
- AKOS006369567
-
- Inchi: 1S/C10H15NO/c1-2-10(11)9-6-4-3-5-8(9)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1
- InChI Key: BYRWKULCJOQFRU-JTQLQIEISA-N
- SMILES: C1(CO)=CC=CC=C1[C@@H](N)CC
Computed Properties
- Exact Mass: 165.115364102g/mol
- Monoisotopic Mass: 165.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.052±0.06 g/cm3(Predicted)
- Boiling Point: 284.7±20.0 °C(Predicted)
- pka: 14.31±0.10(Predicted)
[2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844696-1g |
(S)-(2-(1-Aminopropyl)phenyl)methanol |
1270122-68-3 | 98% | 1g |
¥9245.00 | 2024-08-09 |
[2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on [2-((1S)-1-AMINOPROPYL)PHENYL]METHAN-1-OL
[2-((1S)-1-Aminopropyl)phenyl]methan-1-ol
The compound [2-((1S)-1-aminopropyl)phenyl]methan-1-ol, identified by the CAS number 1270122-68-3, is a versatile organic molecule with significant applications in various fields. This compound, often abbreviated as 2-(aminopropyl)phenol, belongs to the class of phenolic alcohols and exhibits unique chemical properties due to its functional groups. The molecule consists of a phenol ring substituted at the 2-position with an aminopropyl group, which introduces both hydroxyl and amine functionalities into the structure.
Recent studies have highlighted the importance of this compound in drug discovery and material science. The presence of the hydroxyl group allows for strong hydrogen bonding capabilities, making it suitable for applications in pharmaceuticals where bioavailability and solubility are critical factors. Additionally, the aminopropyl group provides nucleophilic reactivity, enabling this compound to participate in various chemical transformations such as alkylation, acylation, and condensation reactions.
In terms of synthesis, [2-(aminopropyl)phenol] can be prepared through several methods. One common approach involves the nucleophilic substitution of a suitable aryl halide with an amine derivative. For instance, reacting 2-bromophenol with (S)-aminopropylamine in the presence of a base yields the desired product. This method is efficient and scalable, making it suitable for industrial production.
The stereochemistry of the compound is also a critical aspect to consider. The (S)-configuration at the chiral center of the aminopropyl group imparts specific physical and chemical properties to the molecule. Recent research has demonstrated that this stereochemistry plays a significant role in determining the compound's interaction with biological systems, making it a valuable tool in asymmetric synthesis.
Applications of [2-(aminopropyl)phenol] span across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, derivatives of this compound have been explored as inhibitors of certain enzymes involved in disease pathways. In material science, its ability to form hydrogen bonds makes it useful in creating self-healing polymers and advanced materials with tailored properties.
Furthermore, recent advancements in green chemistry have led to innovative methods for synthesizing this compound using environmentally friendly catalysts and solvents. These methods not only reduce waste but also enhance the sustainability of production processes, aligning with global efforts to promote eco-friendly practices.
In conclusion, [2-(aminopropyl)phenol], CAS No. 1270122-68-3, is a multifaceted compound with promising applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool in modern chemistry and materials science.
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